molecular formula C19H19N3O3 B5583987 Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Cat. No.: B5583987
M. Wt: 337.4 g/mol
InChI Key: FDRJBILOGUCDCY-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Similarly, industrial production methods are not explicitly documented. it’s likely that research and development efforts have explored scalable production routes.

  • Chemical Reactions Analysis

      Reactivity: WAY-326452 may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.

      Major Products: The major products resulting from these reactions are not explicitly specified in the available data.

  • Scientific Research Applications

      Chemistry: WAY-326452’s potential applications in chemistry are still being explored. Researchers may investigate its role as a ligand or catalyst.

      Biology: In biology, WAY-326452 could be studied for its interactions with cellular targets, receptors, or enzymes.

      Medicine: Its pharmacological properties may make it relevant for drug discovery or as a lead compound.

      Industry: WAY-326452 might find applications in the pharmaceutical industry for drug development.

  • Mechanism of Action

    • The precise mechanism by which WAY-326452 exerts its effects remains an area of active investigation.
    • Molecular Targets: Researchers would explore potential molecular targets (e.g., receptors, enzymes) affected by WAY-326452.

      Pathways Involved: Understanding the signaling pathways modulated by this compound is crucial for its therapeutic relevance.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FDRJBILOGUCDCY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    337.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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